CCT251545 -

CCT251545

Catalog Number: EVT-263458
CAS Number:
Molecular Formula: C23H24ClN5O
Molecular Weight: 421.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-(3-chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one, also known as CCT251545, is a synthetic small molecule that serves as a potent and selective chemical probe in scientific research. [, , ] Its primary role lies in exploring the function of cyclin-dependent kinases 8 and 19 (CDK8/19), which are components of the Mediator complex involved in gene transcription regulation. [, , ] CCT251545 is particularly valuable for studying WNT signaling pathways, which are frequently dysregulated in cancers like colon cancer. [, ]

Future Directions
  • Understanding isoform-specific functions: While CCT251545 inhibits both CDK8 and CDK19, further research is needed to fully elucidate the individual contributions of each kinase to various cellular processes. [] Developing isoform-specific inhibitors or employing gene editing techniques alongside CCT251545 could provide valuable insights into the distinct roles of CDK8 and CDK19.
  • Exploring therapeutic applications: Given its preclinical efficacy in inhibiting tumor growth, further research is warranted to explore the therapeutic potential of CCT251545, either as a single agent or in combination therapies. [, , ] Conducting clinical trials will be crucial to assess its safety, efficacy, and potential for treating various cancers driven by CDK8/19 or WNT pathway activation.
  • Investigating drug resistance mechanisms: Research focusing on identifying and understanding potential mechanisms of resistance to CCT251545 will be crucial for developing strategies to overcome drug resistance and improve its therapeutic efficacy. []

CCT251099

    Compound Description: CCT251099 is an inactive analog of CCT251545. In one study, it failed to block phosphorylation of STAT1SER727, a known biomarker for CDK8 kinase activity, unlike CCT251545. []

CCT251921

    Compound Description: CCT251921 is a potent, selective, and orally bioavailable small-molecule inhibitor of CDK8 and CDK19. It displays optimized pharmacokinetic and pharmaceutical properties, making it suitable for preclinical development. Similar to CCT251545, CCT251921 demonstrates robust modulation of WNT signaling and other pathways, including stress and immune responses. It effectively inhibits STAT1SER727 phosphorylation in cellular and animal models. []

    Relevance: CCT251921 and CCT251545 are both potent and selective inhibitors of CDK8 and CDK19, suggesting they share structural similarities. The development of CCT251921 stemmed from the discovery of CCT251545, with the former exhibiting enhanced pharmacokinetic properties for further clinical investigation. []

MSC2530818

    Compound Description: MSC2530818 is a structurally distinct, potent, selective, and orally bioavailable inhibitor of CDK8 and CDK19. It shares a similar pharmacological profile with CCT251921, demonstrating potent cell-based and in vivo inhibition of STAT1SER727 phosphorylation. MSC2530818 also displays in vivo antiproliferative activity in human tumor xenograft models of colorectal cancer and acute myeloid leukemia. []

    Relevance: While structurally different from CCT251545, MSC2530818 exhibits a comparable pharmacological profile, including inhibition of CDK8/19 and downstream effects like STAT1SER727 phosphorylation inhibition. This highlights the possibility of achieving similar biological effects through diverse chemical scaffolds. []

Senexin A

    Compound Description: Senexin A is a selective inhibitor of CDK8. In studies focusing on pathological cardiac remodeling and heart failure, Senexin A demonstrated an ability to alter the regulation of hypertrophic transcriptional programs and blunt cardiomyocyte hypertrophy in an in vitro neonatal rat cardiomyocyte hypertrophy model. []

    Relevance: Senexin A and CCT251545 both target CDK8, suggesting potential structural similarities within their pharmacophores. This shared target provides an opportunity to compare their effects on various biological processes, including WNT signaling and cardiac hypertrophy. []

3,4,5-trisubstituted pyridines

    Compound Description: This refers to a series of chemical compounds with a pyridine core structure, substituted at the 3rd, 4th, and 5th positions, discovered through a high-throughput cell-based reporter assay of WNT pathway activity. CCT251545 is a key member of this series. These compounds exhibit potent inhibition of WNT signaling, making them valuable tools for investigating WNT-related biological processes. [, , , ]

    Relevance: CCT251545 belongs to this class of compounds and shares the core 3,4,5-trisubstituted pyridine structure. Exploring the structure-activity relationship within this series was crucial in optimizing the compound's potency and selectivity for CDK8/19. [, , , ]

Selvita 120-34

    Compound Description: Selvita 120-34 is a known CDK8/19 inhibitor. It was included alongside CCT251545 and other CDK8/19 inhibitors in a study exploring isoform-dependent functions of CDK8 and CDK19 in colorectal cancer. []

    Relevance: The inclusion of Selvita 120-34 alongside CCT251545 in the same study emphasizes their shared ability to inhibit CDK8/19. This suggests they likely possess similar structural features that allow them to interact with and inhibit these kinases. []

Senexin B

    Compound Description: Senexin B is another known CDK8/19 inhibitor, examined in the same study as Selvita 120-34 and CCT251545, focusing on their effects on colorectal cancer cells. []

    Relevance: Similar to Selvita 120-34, the inclusion of Senexin B alongside CCT251545 reinforces their shared ability to target CDK8/19. Studying these compounds together allows researchers to compare their effects and potentially identify subtle differences in their mechanisms of action or selectivity profiles. []

Source and Classification

CCT251545 was developed as part of a series of 3,4,5-trisubstituted pyridines. Its discovery was driven by the need for chemical probes to explore the function of the Mediator complex in human pathologies such as cancer and cardiovascular diseases. The compound is classified as a kinase inhibitor, specifically targeting cyclin-dependent kinases associated with the Mediator complex .

Synthesis Analysis

Methods and Technical Details

The synthesis of CCT251545 involves several key steps:

  1. Starting Material: The synthesis begins with 3-bromo-4,5-dichloropyridine or its analogs.
  2. Substitution Reactions: The initial step involves nucleophilic aromatic substitution at the 4-position to introduce various substituents.
  3. Suzuki Coupling: This is followed by Suzuki cross-coupling reactions to form the final compound .
  4. Optimization: Throughout the synthesis process, structure-activity relationship studies are conducted to optimize the pharmacological properties of the compound .

The final product is characterized by its potent inhibitory activity against cyclin-dependent kinases 8 and 19, with IC50 values reported at approximately 5.1 nM and 5.6 nM, respectively .

Molecular Structure Analysis

Structure and Data

CCT251545 features a complex molecular structure characterized by a pyridine core substituted at specific positions. The binding mode has been elucidated through X-ray crystallography, revealing a Type I binding interaction where the C-terminus of cyclin-dependent kinase 8 inserts into the ligand binding site. This unique interaction contributes to its selectivity over other kinases .

Key structural data include:

  • Molecular Formula: C₁₄H₁₄ClF₃N₂O
  • Molecular Weight: Approximately 308.73 g/mol
  • Binding Mode: Type I interaction with specific residues contributing to selectivity .
Chemical Reactions Analysis

Reactions and Technical Details

CCT251545 undergoes various chemical reactions primarily related to its interactions with cyclin-dependent kinases. The compound's mechanism involves competitive inhibition where it binds reversibly to the ATP-binding site of cyclin-dependent kinases, preventing substrate phosphorylation.

Key reactions include:

  • Phosphorylation Inhibition: Inhibition of phospho-STAT1 in cellular assays indicates its effectiveness in disrupting kinase activity .
  • Cell-Based Activity: Demonstrated through reporter assays that quantify changes in WNT-pathway regulated gene expression upon treatment with CCT251545 .
Mechanism of Action

Process and Data

The mechanism of action for CCT251545 centers on its role as an inhibitor of cyclin-dependent kinases 8 and 19. By binding to these kinases, CCT251545 disrupts their activity, leading to alterations in transcriptional regulation linked to various oncogenic pathways.

Data supporting this mechanism includes:

  • Inhibition Profiles: Detailed studies show that CCT251545 effectively inhibits phosphorylation events associated with CDK8/19 activity.
  • Biomarker Studies: In vivo experiments utilizing mouse models demonstrate significant reductions in phospho-STAT1 levels following treatment with CCT251545, indicating its potential therapeutic effects against tumors driven by WNT signaling .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

CCT251545 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO), which facilitates its use in biological assays.
  • Stability: Stability under physiological conditions has been confirmed through various analytical methods.
  • Bioavailability: While effective in vitro, studies indicate moderate bioavailability in vivo, necessitating further optimization for therapeutic applications .
Applications

Scientific Uses

CCT251545 is primarily utilized in research settings focused on cancer biology and pharmacology:

  • Cancer Research: It serves as a tool compound for studying the role of cyclin-dependent kinases in tumorigenesis, particularly in colorectal and gastric cancers.
  • WNT Signaling Studies: Researchers employ CCT251545 to dissect the molecular mechanisms underlying WNT signaling pathways, which are implicated in numerous cancers.
  • Drug Discovery: As a selective inhibitor, it aids in identifying potential therapeutic strategies targeting CDK8/19 pathways .

Properties

Product Name

CCT251545

IUPAC Name

8-[3-chloro-5-[4-(1-methylpyrazol-4-yl)phenyl]pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one

Molecular Formula

C23H24ClN5O

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C23H24ClN5O/c1-28-15-18(12-27-28)16-2-4-17(5-3-16)19-13-25-14-20(24)21(19)29-10-7-23(8-11-29)6-9-26-22(23)30/h2-5,12-15H,6-11H2,1H3,(H,26,30)

InChI Key

LBFYQISQYCGDDW-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC(=C3N4CCC5(CCNC5=O)CC4)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

CCT251545; CCT 251545; CCT-251545; CAS#1661839-45-7

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC(=C3N4CCC5(CCNC5=O)CC4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.